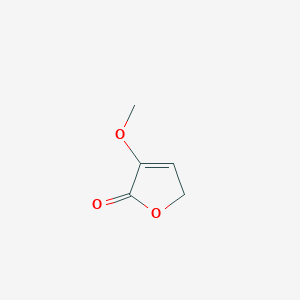

3-Methoxy-2(5h)-furanone

Description

Contextual Background of Furanone Heterocycles in Chemical Research

Furanones, a class of heterocyclic organic compounds, represent a significant area of chemical research. researchgate.net These structures, also known as butenolides, are integral components of numerous natural products and are recognized for their diverse pharmacological potential. researchgate.netresearchgate.net The furanone skeleton is a recurring motif in molecules that exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. researchgate.netmdpi.com

The interest of the scientific community in furanone heterocycles stems not only from their biological significance but also from their versatility as synthetic intermediates. researchgate.netbenthamscience.com They serve as valuable precursors for the synthesis of a wide array of other heterocyclic compounds. researchgate.netbenthamscience.com The chemical reactivity of the furanone ring, characterized by its α,β-unsaturated γ-lactone system, allows for various chemical transformations, making it a key building block in organic synthesis. researchgate.net Research efforts have been dedicated to developing novel synthetic methodologies for furanone derivatives and exploring their potential applications in medicinal chemistry and materials science. researchgate.netscilit.com

Classification of Furanone Isomers and Derivatives in Academic Inquiry

In academic literature, furanones are systematically classified based on the position of the carbonyl group and the endocyclic double bond within the five-membered ring. This classification gives rise to three principal isomers: 2(3H)-furanones, 2(5H)-furanones, and 3(2H)-furanones. researchgate.netepa.hu Each isomeric class possesses distinct chemical properties and reactivity profiles, influencing its role in both natural systems and synthetic applications.

The 2(5H)-furanone isomer, the focus of this article, is also commonly referred to as a butenolide. wikipedia.org This specific scaffold is prevalent in many natural products. epa.hu Further classification of furanone derivatives is based on the nature and position of substituents on the heterocyclic ring. These derivatives can range from simple halogenated furanones to more complex structures featuring various functional groups, which significantly modulate their biological and chemical characteristics. researchgate.net

Table 1: Major Isomers of Furanone

| Isomer Name | Alternative Name | Core Structure |

|---|---|---|

| 2(5H)-Furanone | α,β-Butenolide, γ-Crotonolactone |  |

| 2(3H)-Furanone | β,γ-Butenolide |  |

| 3(2H)-Furanone |  |

This table illustrates the three main structural isomers of furanone based on the arrangement of the double bond and carbonyl group.

Significance of 3-Methoxy-2(5H)-furanone within Furanone Chemistry Research

Within the broad family of furanones, this compound (3M2F) is a compound of particular research interest, primarily due to its identification as a naturally occurring toxin. researchgate.net It was isolated and characterized as the principal nephrotoxin from the plant Narthecium ossifragum (bog asphodel), a perennial herb known to cause toxic renal tubular necrosis in grazing ruminants. researchgate.net14.139.185researchgate.net

Research into 3M2F has largely focused on its toxicological effects. Studies have investigated its impact on renal cells to understand the mechanisms behind the acute tubular necrosis observed in animals that ingest Narthecium ossifragum. researchgate.net Interestingly, while 3M2F was identified as the plant's principal nephrotoxin, subsequent in vitro research using synthetic 3M2F on porcine kidney cell lines revealed it to be only mildly toxic on its own. researchgate.net These findings have led to the hypothesis that other phytochemicals within the plant extracts may act synergistically with 3M2F to produce the severe nephrotoxicity observed in vivo, or that other compounds may be the major toxic agents. researchgate.net

Beyond its toxicological profile, this compound has also been noted in other scientific contexts, such as its detection as one of many volatile compounds during the analysis of rice aroma profiles. researchgate.net The study of this compound contributes to the broader understanding of the structure-activity relationships of substituted furanones and highlights the diverse roles these molecules play in nature, from flavor components to potent toxins.

Table 2: Chemical Data for this compound

| Property | Data |

|---|---|

| Chemical Formula | C₅H₆O₃ |

| Molecular Weight | 114.10 g/mol |

| IUPAC Name | 3-Methoxyfuran-2(5H)-one |

| Appearance | Noted as a component in plant extracts and as a volatile compound. researchgate.netresearchgate.net |

| Natural Occurrence | Narthecium ossifragum (Bog Asphodel), detected in rice volatiles. researchgate.netresearchgate.netresearchgate.net |

| Primary Research Focus | Nephrotoxicity. researchgate.net14.139.185 |

Structure

3D Structure

Properties

CAS No. |

35214-62-1 |

|---|---|

Molecular Formula |

C5H6O3 |

Molecular Weight |

114.1 g/mol |

IUPAC Name |

4-methoxy-2H-furan-5-one |

InChI |

InChI=1S/C5H6O3/c1-7-4-2-3-8-5(4)6/h2H,3H2,1H3 |

InChI Key |

LAPHJRDBCSBIPY-UHFFFAOYSA-N |

SMILES |

COC1=CCOC1=O |

Canonical SMILES |

COC1=CCOC1=O |

Synonyms |

3-methoxy-2(5H)-furanone |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Studies of 3 Methoxy 2 5h Furanone Systems

Reactivity of the Lactone Ring System

The 2(5H)-furanone core is a versatile scaffold in organic synthesis. Its reactivity is governed by the electrophilic nature of the carbonyl carbon and the potential for the ring to open, leading to acyclic intermediates that can undergo further transformations.

The lactone ring of furanone systems is susceptible to nucleophilic attack, which can result in ring-opening. This reactivity is influenced by the nature of the nucleophile and the reaction conditions.

Nitrogen Nucleophiles: Primary and secondary amines, as well as amino acids and their esters, can be used in the reductive amination of mucochloric acid, a derivative of 2(5H)-furanone. mdpi.com These reactions are typically carried out at room temperature in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com For instance, 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone reacts with secondary amines in toluene (B28343) to yield 5-amino derivatives. mdpi.com Similarly, hydrazine (B178648) and its derivatives react with mucochloric acid to form pyridazones. mdpi.com The reaction of 5-(4-Methoxy-3-methylphenyl)-2(3H)-furanone with amines in refluxing ethanol (B145695) leads to the formation of amides. eurjchem.com Hydrazine hydrate (B1144303) can also cause the ring-opening of this furanone to form an acid hydrazide, which then cyclizes to a pyridazinone. eurjchem.com

Oxygen Nucleophiles: The 5-hydroxyl group of mucochloric acid can be transformed into ethers and esters. mdpi.com Base-catalyzed ethanolysis of 5-(4-methoxy-3-methylphenyl)-2(3H)-furanone results in the corresponding ethyl ester. eurjchem.com

Sulfur Nucleophiles: Mucochloric acid can be coupled with aromatic thiols under acidic conditions to produce 5-thiosubstituted derivatives. semanticscholar.org

The table below summarizes various ring-opening and substitution reactions of furanone derivatives with different nucleophiles.

Furanone systems can undergo intramolecular cyclization and rearrangement reactions to form a variety of heterocyclic structures.

Cyclization Reactions: The reaction of 4-halo-1,3-dicarbonyl compounds with alkynes can lead to 4-vinyl-3(2H)-furanones through a tandem Michael addition and intramolecular cyclization. researchgate.net A gold(I)-catalyzed intramolecular cyclization of γ-hydroxyalkynones provides a route to substituted 3(2H)-furanones. acs.orgorganic-chemistry.org Similarly, a base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts yields 5-aryl-3(2H)-furanones. organic-chemistry.org

Rearrangements: In some cases, reactions can proceed through ring-opening followed by recyclization. For example, the reaction of mucochloric acid in a chloroform (B151607) solution can lead to a product of ring opening and subsequent recyclization. mdpi.com

The 2(3H)- and 2(5H)-furanone isomers can interconvert under certain conditions. Theoretical studies have shown that heating 2(3H)-furanone can lead to its conversion to the more thermodynamically stable 2(5H)-furanone. nih.govacs.orgresearchgate.net This process is proposed to occur via a 1,2-hydrogen transfer reaction to form an open-ring ketenoic aldehyde intermediate, which can then re-close to form the 2(5H) isomer. nih.govacs.org This interconversion has also been observed for methylated derivatives of furanones. nih.govacs.orgresearchgate.net

Intramolecular Cyclization and Rearrangement Mechanisms

Stereochemical Aspects of 3-Methoxy-2(5H)-Furanone Transformations

The stereochemistry of reactions involving this compound is a critical aspect, particularly in the synthesis of chiral molecules.

Controlling the stereochemistry during the formation and modification of the furanone ring is essential for the synthesis of enantiomerically pure compounds.

Asymmetric Synthesis: Chiral auxiliaries, such as 5-(l-menthyloxy)-2(5H)-furanone, have been used in asymmetric Diels-Alder reactions. acs.org Organocatalyzed [3+2] cycloadditions have been developed for the kinetic resolution of racemic 5-methoxyfuran-2(5H)-one derivatives, allowing for the isolation of enantioenriched furanones. rsc.orgscience.eus

Diastereoselective Reactions: The coupling of mucochloric acid derivatives with unsaturated sugars has been shown to predominantly form one diastereomer. semanticscholar.org

The table below highlights methods for achieving chirality control in furanone chemistry.

The potential for racemization is an important consideration in the stereoselective synthesis of furanone derivatives. Racemization of 5-hydroxy-2(5H)-furanones can occur through an equilibrium between the cyclic and acyclic forms in most solvents. semanticscholar.org This process has been exploited in dynamic kinetic resolutions, where a lipase-catalyzed acetylation can lead to enantiomerically pure products. ru.nl

Chirality Control in Ring Formation and Modification

Oxidation and Reduction Pathways

The oxidation and reduction of furanone systems are fundamental transformations that alter the core structure and properties of the molecule. While specific studies on this compound are not extensively detailed in available literature, the reactivity can be inferred from closely related 2(5H)-furanone structures.

Reduction: The most common reduction pathway for α,β-unsaturated lactones like 2(5H)-furanones is the saturation of the endocyclic carbon-carbon double bond to yield the corresponding saturated lactone, known as a γ-butyrolactone. Catalytic hydrogenation is a highly effective method for this transformation. Studies on unsubstituted 2(5H)-furanone show that it can be selectively hydrogenated to γ-butyrolactone using various metal catalysts. acs.orgresearchgate.net Nickel-based bimetallic catalysts, such as Ni-Fe/SiO2, have demonstrated high activity and selectivity for this reaction. acs.orgresearchgate.net The reaction rate constant over a 4 wt% Ni–1 wt% Fe/SiO2 catalyst was found to be double that of a 5 wt% Ni/SiO2 catalyst, with selectivity towards γ-butyrolactone reaching approximately 89.5%. acs.orgresearchgate.net Other noble metals like platinum, rhodium, and palladium are also effective. acs.org Density Functional Theory (DFT) calculations on the hydrogenation of 2(5H)-furanone over metal surfaces (Ni, Rh, Pd, Pt) indicate that the reaction proceeds via the hydrogen atom first attacking the C3 carbon, which is the rate-limiting step. acs.org

Oxidation: The oxidation of the 2(5H)-furanone ring system is less commonly described than its reduction, as the ring already contains a carbonyl group and is considered partially oxidized. However, reactions involving substituents are plausible. For instance, the photooxidation of furfural (B47365) is a known route to produce 5-hydroxy-2(5H)-furanone, which can be seen as an oxidation product that subsequently cyclizes. frontiersin.org Further oxidation of the furanone ring itself would likely lead to ring-opening reactions, forming succinic acid or maleic acid derivatives, as seen in the vigorous oxidation of furfural. researchgate.net

| Catalyst System | Substrate | Major Product | Selectivity (%) | Key Finding |

|---|---|---|---|---|

| Ni-Fe/SiO₂ | 2(5H)-Furanone | γ-Butyrolactone | 89.5 | Bimetallic system enhances activity and selectivity. acs.orgresearchgate.net |

| Pt/Mesoporous Solid Acid | 5-Hydroxy-2(5H)-furanone | γ-Butyrolactone | 97.3 | Bifunctional catalyst facilitates both hydrogenation and dehydration. rsc.org |

| Ni(111), Rh(111), Pd(111), Pt(111) | 2(5H)-Furanone | γ-Butyrolactone | N/A (Theoretical) | DFT study shows the rate-limiting step is the first H-atom attack on the C3 carbon. acs.org |

Photochemical Reactivity and Transformations

The photochemical behavior of 2(5H)-furanones is characterized by various rearrangements and cycloadditions, driven by the excitation of the α,β-unsaturated carbonyl chromophore. Upon absorption of UV light, these compounds can undergo several transformations, including [2+2] photocycloadditions and intramolecular rearrangements. ysu.amacs.org

A significant photochemical pathway for substituted 2(5H)-furanones is rearrangement. acs.orgacs.org For example, studies on isomers like 5-methoxy-2(5H)-furanones demonstrate that irradiation can induce a rearrangement to form bicyclic cyclopropenone derivatives. frontiersin.org This type of transformation highlights the ability of the furanone ring to undergo significant structural changes upon electronic excitation.

Another key reaction is the [2+2] photocycloaddition with alkenes and alkynes. ysu.am Theoretical investigations of the reaction between 2(5H)-furanone and ethylene (B1197577) or acetylene (B1199291) show that the reaction proceeds through the formation of a triplet 1,4-biradical intermediate. ysu.am This intermediate then evolves to the final cyclobutane (B1203170) or cyclobutene (B1205218) product after intersystem crossing. ysu.am Interestingly, for the reaction with ethylene, calculations suggest the lowest energy path involves the triplet excited state of ethylene attacking the ground-state furanone, a consequence of the relative singlet-triplet excitation energies. ysu.am

Intramolecular photochemical reactions are also prominent. Furanone derivatives tethered to other moieties can undergo intramolecular hydrogen abstraction, leading to cyclization. uasz.sn These reactions are often regioselective, with the new carbon-carbon bond forming at the α-position of the furanone ring. uasz.sn

| Reaction Type | Substrate System | Product Type | Mechanistic Detail |

|---|---|---|---|

| [2+2] Photocycloaddition | 2(5H)-Furanone + Ethylene | Cyclobutane adduct | Proceeds via a triplet 1,4-biradical intermediate. ysu.am |

| Photorearrangement | Substituted 2(5H)-Furanones | Bicyclic cyclopropenones | Involves significant skeletal reorganization upon excitation. frontiersin.org |

| Intramolecular Cyclization | Furanone with tethered H-donor | Polycyclic lactones | Initiated by intramolecular hydrogen abstraction. uasz.sn |

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex reaction mechanisms of furanone systems. bohrium.compublish.csiro.au These studies provide detailed insights into transition states, reaction energy profiles, and the electronic factors that govern selectivity.

A pertinent example is the computational study of the [3+2] cycloaddition reaction between a 5-acetoxy-2(5H)-furanone and aryl nitrile oxides. bohrium.com Such studies use various DFT functionals (e.g., M06-2X, B3LYP) to model the reaction pathways. bohrium.com The calculations reveal that such reactions often follow an asynchronous, concerted mechanism. bohrium.com Analysis of global electron density transfer (GEDT) and DFT reactivity indices helps to rationalize the observed chemo- and regioselectivity. bohrium.com

Transition state (TS) analysis is crucial for understanding reaction kinetics and selectivity. Computational models are used to locate the geometry of the TS and calculate its energy, which corresponds to the activation barrier of the reaction. For instance, in the [3+2] cycloaddition of a furanone derivative, multiple reaction channels are possible. bohrium.comresearchgate.netresearchgate.net By calculating the activation energies for each potential pathway, the most favorable route can be identified. researchgate.net

In the reaction of a 5-acetoxy-2(5H)-furanone with benzonitrile (B105546) oxide, DFT calculations at the M06-2X/6-311G++(d,p) level of theory show distinct energy barriers for different approaches of the reactants, explaining the observed regioselectivity. researchgate.netresearchgate.net The geometry of the transition states reveals the degree of bond formation, indicating whether the mechanism is synchronous or asynchronous. For many furanone reactions, the TS structures show that the new chemical bonds are formed to different extents, confirming an asynchronous process. bohrium.com

Determining the complete energy profile of a reaction provides a thermodynamic and kinetic map of the transformation. This involves calculating the relative energies of reactants, intermediates, transition states, and products.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Isolated Benzonitrile Oxide + Furanone | 0.00 |

| TS1 | Transition State for Path A | 15.42 |

| Product 1 | Cycloadduct from Path A | -28.71 |

Note: Energies are relative to the separated reactants, calculated at the M06-2X/6-311G++(d,p) level of theory. Data adapted from a study on a related furanone system. researchgate.net

These computational approaches provide a molecular-level understanding that is often inaccessible through experimental means alone, offering predictive power for designing new synthetic routes and understanding the reactivity of complex heterocyclic systems.

Advanced Spectroscopic Elucidation and Structural Analysis Methodologies

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of "3-Methoxy-2(5h)-furanone" through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of a molecule. For "this compound" (C5H6O3), the expected exact mass is 114.0317 Da. HRMS analysis confirms this molecular formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. acs.orgchemicalbook.com This technique is essential for the characterization of complex mixtures, such as those found in pyrolysis bio-oils where "this compound" has been identified. acs.org The precision of HRMS is also vital in the analysis of related furanone compounds, like the mutagen MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), where it provides the necessary sensitivity and selectivity for identification in environmental samples. The use of HRMS in metabolomics studies, often coupled with liquid chromatography (UPLC-HRMS), allows for the confident identification of metabolites like furanone derivatives in complex biological extracts. metabolomexchange.org

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C5H6O3 | chemicalbook.com |

| Exact Mass | 114.0317 Da | Calculated |

| Molecular Weight | 114.09934 g/mol | chemicalbook.com |

Note: The exact mass is the theoretical monoisotopic mass, while the molecular weight is the weighted average of the isotopic masses.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing detailed information about the fragmentation pathways of a molecule. In MS/MS analysis, the molecular ion of "this compound" (m/z 114) is selected and subjected to collision-induced dissociation (CID), generating a series of fragment ions. While specific fragmentation data for "this compound" is not extensively detailed in the provided results, general fragmentation patterns for furanones can be inferred.

Systematic studies on related 4-hydroxy-3(2H)-furanones reveal characteristic fragmentation pathways. imreblank.ch These studies, often employing isotopically labeled compounds, help in proposing general fragmentation schemes. imreblank.ch For instance, the fragmentation of furanones often involves the loss of small neutral molecules like CO, CO2, and H2O, as well as cleavage of the furanone ring. The specific fragmentation pattern is influenced by the position and nature of substituents on the furanone core. In the analysis of complex polymers containing furanone-like structures, MS/MS reveals repeating unit losses, which helps to identify the polymer's composition. The fragmentation of protonated furanones and related cyclic compounds has been studied to understand their gas-phase behavior, which is fundamental to interpreting their mass spectra. researchgate.net

A general proposed fragmentation for a methoxy (B1213986) furanone might involve:

Loss of a methyl radical (•CH3) from the methoxy group.

Loss of formaldehyde (B43269) (CH2O) .

Decarbonylation (loss of CO) from the lactone carbonyl group.

Ring-opening and subsequent fragmentation .

The study of fragmentation mechanisms is crucial for distinguishing between isomers and for identifying unknown furanone derivatives in complex mixtures. imreblank.chruc.dk

High-Resolution Mass Spectrometry (HRMS)

Electronic Spectroscopy for Conjugation and Tautomerism Studies

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is instrumental in investigating the electronic structure, conjugation, and tautomeric equilibria of furanone systems.

The UV-Vis spectrum of "this compound" is characterized by absorption bands corresponding to electronic transitions within the molecule. The conjugated system, which includes the C=C double bond and the C=O group of the lactone ring, gives rise to characteristic π→π* and n→π* transitions. The position and intensity of these absorption maxima are sensitive to the solvent polarity and the substitution pattern on the furanone ring. For related methoxy-substituted furanones, UV-Vis spectroscopy has been used to confirm their structure. nih.govacs.org The presence of the methoxy group, an auxochrome, can cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted 2(5H)-furanone.

While "this compound" itself does not exhibit classical keto-enol tautomerism due to the methoxy group at the 3-position, the study of tautomerism in related hydroxy-furanones provides valuable context. For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) and its derivatives show a distinct keto-enol tautomerism that is readily studied by UV-Vis spectroscopy. nih.govmdpi.com The keto and enol forms have different conjugated systems and thus absorb at different wavelengths. Changes in pH or solvent can shift the equilibrium, which is observable as a change in the UV-Vis spectrum. mdpi.com For instance, treatment with potassium hydroxide (B78521) (KOH) can be used to promote the enol form, leading to a noticeable change in the UV spectrum, which is a clear indicator of tautomerism. nih.govacs.org The stability of these furanones is often pH-dependent, with decomposition being more rapid at certain pH values, a factor that can be monitored using spectroscopic techniques. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Crystallography for Absolute Configuration and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration if it is chiral. While "this compound" is achiral, X-ray crystallography of its derivatives or related chiral furanones provides invaluable structural information. researchgate.netthieme-connect.de

This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice. This allows for the unambiguous determination of bond lengths, bond angles, and torsional angles. thieme-connect.de

For chiral furanones, determining the absolute configuration is crucial. This is often achieved by analyzing the anomalous dispersion effects in the diffraction pattern, particularly when a heavier atom (like a halogen) is present in the structure. researchgate.net The Flack parameter is a critical value refined during the crystallographic analysis; a value close to zero confirms the correct absolute structure has been determined. researchgate.netnih.gov In cases where a chiral center's absolute configuration is already known, X-ray crystallography can establish the relative configuration of other stereocenters within the same molecule. thieme-connect.de

Computational Chemistry and Theoretical Investigations of 3 Methoxy 2 5h Furanone

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 3-methoxy-2(5H)-furanone and related compounds, methods like Density Functional Theory (DFT) and ab initio calculations are employed to elucidate electronic structure, reactivity, and reaction mechanisms.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a range of applications involving furanone derivatives.

DFT studies on furanones are often used to:

Predict Reactivity: By calculating electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, energy gaps, and dipole moments, researchers can predict a molecule's reactivity. For instance, substituents on the furanone ring can alter these properties, influencing the compound's behavior in chemical and biological systems.

Investigate Reaction Mechanisms: DFT is employed to model transition states and reaction pathways. Theoretical studies have explored the thermal decomposition of 2(5H)-furanones, identifying reaction barriers and intermediate structures using functionals like M06-2X. researchgate.net Similar methods have been applied to understand the mechanisms of cycloaddition reactions involving furanone derivatives. rsc.org

Calculate Spectroscopic Properties: DFT is a key tool in predicting spectroscopic data, including NMR chemical shifts and vibrational frequencies, which aids in the structural confirmation of synthesized or isolated compounds.

| DFT Application | Typical Functional/Method | Predicted Properties | Purpose |

| Reactivity Analysis | B3LYP, M06-2X | HOMO/LUMO energies, Dipole Moment, Electron Density | Predicting sites of reaction, understanding substituent effects. |

| Reaction Pathways | M06-2X, ωB97X-D | Transition State Geometries, Reaction Barriers, Enthalpies | Elucidating mechanisms of decomposition or synthesis. researchgate.net |

| Spectroscopic Prediction | GIAO-DFT | NMR Chemical Shifts, ECD Spectra | Aiding in structure elucidation and stereochemical assignment. rsc.orgq-chem.com |

Table 1: Overview of DFT applications in the study of furanone derivatives.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) provide high accuracy, though often at a greater computational expense than DFT.

The selection of a basis set—a set of mathematical functions used to build molecular orbitals—is crucial for the accuracy of these calculations. Common choices include Pople-style basis sets (e.g., 6-31G) and correlation-consistent basis sets (e.g., cc-pVDZ). grafiati.comeurjchem.com High-level ab initio calculations (e.g., MP2/6-31G//HF/6-31G*) have been used to investigate the nature of reactive intermediates in furanone chemistry. grafiati.com These methods are also vital for conformational analysis, where they can be used to accurately determine the relative energies of different spatial arrangements of a molecule.

| Method | Basis Set | Application Example | Reference |

| Hartree-Fock (HF) | 6-31G | Initial geometry optimization before higher-level calculations. | grafiati.com |

| Møller-Plesset (MP2) | 6-31G | Calculation of electron correlation effects for accurate energy determination of reaction intermediates. | grafiati.com |

| Ab Initio Molecular Orbital | Not Specified | Confirmation of relative stereochemistry by comparing calculated and experimental NMR data. | |

| Configuration Interaction Singles (CIS) | 6-31G | Calculation of excited state properties. | eurjchem.com |

Table 2: Examples of ab initio methods and basis sets used in theoretical studies of furanone-related compounds.

Density Functional Theory (DFT) Studies

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its function and interactions. Conformational analysis identifies the most stable spatial arrangements (conformers) of the molecule, while molecular dynamics simulations model its movement over time.

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion. These simulations are especially useful for studying the interaction of a molecule with a biological target, such as a protein. By simulating the ligand-protein complex over time, researchers can characterize the stability of the interaction, identify key binding residues, and calculate binding free energies using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach. peerj.com

| Technique | Objective | Key Outputs | Relevance |

| Conformational Analysis | Identify low-energy conformers. | Relative energies, geometric parameters, equilibrium populations. | Understanding the predominant structure and its influence on properties. |

| Molecular Dynamics (MD) | Simulate molecular motion and interactions. | Trajectories, Root Mean Square Deviation (RMSD), interaction energies. | Assessing binding stability and characterizing interactions with biological targets. peerj.com |

Table 3: Computational techniques for studying molecular structure and dynamics.

Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for predicting spectroscopic parameters, which can be directly compared with experimental data to confirm molecular structures. For furanones, this includes the calculation of Electronic Circular Dichroism (ECD) spectra to determine absolute configurations and the prediction of Nuclear Magnetic Resonance (NMR) parameters. rsc.orgrsc.org

NMR spectroscopy is a primary technique for structure elucidation, and theoretical calculations can accurately predict NMR chemical shifts. The fundamental property calculated is the chemical shielding tensor, σ, a 3x3 matrix that describes the shielding of a nucleus from an external magnetic field due to the surrounding electron cloud. q-chem.comresearchgate.net The isotropic chemical shift (δ), which is the value observed in solution-state NMR, is the average of the diagonal elements of this tensor.

These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method at either the DFT or HF level of theory. q-chem.commolpro.net The full tensor provides more information than the isotropic shift alone, including the chemical shielding anisotropy (CSA), which is sensitive to the local electronic environment and is particularly relevant in solid-state NMR studies. mdpi.com The calculated shielding tensor has three principal components (σ₁₁, σ₂₂, σ₃₃) and their orientations relative to the molecular frame. mdpi.com

| Tensor Component | Description | Significance |

| Isotropic Shielding (σ_iso) | (σ₁₁ + σ₂₂ + σ₃₃) / 3 | Corresponds to the chemical shift measured in solution NMR. molpro.net |

| Anisotropy (Δσ) | σ₃₃ - (σ₁₁ + σ₂₂) / 2 | Describes the asymmetry of the shielding. A key parameter in solid-state NMR. mdpi.com |

| Principal Components (σ₁₁, σ₂₂, σ₃₃) | The eigenvalues of the shielding tensor. | Define the magnitude of shielding along three principal axes in the molecule. mdpi.com |

Table 4: Components of the calculated NMR chemical shielding tensor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models allow for the prediction of the activity of new or untested compounds, guiding synthetic efforts toward more potent molecules.

For furanone derivatives, QSAR models have been developed to predict activities such as Ames mutagenicity and inhibitory potential against specific enzymes. nih.govresearchgate.net The foundation of a QSAR model is the calculation of molecular descriptors , which are numerical values that encode different aspects of a molecule's structure and physicochemical properties.

These descriptors can be categorized as:

1D Descriptors: Based on the chemical formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D structure (e.g., topological indices, polar surface area, counts of specific atoms or functional groups). researchgate.net

3D Descriptors: Based on the 3D conformation (e.g., steric and electrostatic fields used in 3D-QSAR methods like k-Nearest Neighbor Molecular Field Analysis, kNN MFA). researchgate.netkoreascience.kr

Once calculated, these descriptors are used as independent variables in statistical methods to build a model that can predict the activity of other furanones. koreascience.kr

| Descriptor Type | Examples | Information Encoded | Source |

| Electronic | HOMO/LUMO energy, Dipole moment | Electron distribution, reactivity. | DFT Calculations |

| Topological | Retention Index, Atom Counts | Molecular connectivity and composition. | 2D Structure Analysis researchgate.net |

| Physicochemical | Polar Surface Area (PSA) | Polarity and hydrogen bonding capacity. | 2D/3D Structure researchgate.net |

| 3D-Field | Steric Fields, Electrostatic Fields | 3D shape and charge distribution. | Molecular Field Analysis (MFA) researchgate.netkoreascience.kr |

Table 5: Types of molecular descriptors used in QSAR modeling of furanone derivatives.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand and predict the interaction between a ligand, such as this compound, and a protein target.

Interaction with Specific Enzyme Active Sites (e.g., Eag-1 channel, kinases)

Theoretical studies have explored the interaction of furanone derivatives with the Ether-à-go-go-1 (Eag-1) potassium channel, a protein implicated in cancer cell proliferation. ccij-online.org In silico docking simulations suggest that furanone derivatives can bind to the voltage-sensing domain of the Eag-1 channel, potentially disrupting its activation. vulcanchem.com One study evaluated the theoretical interaction of furanone and its derivatives with the Eag-1 channel using the 7CN1 protein as a model. ccij-online.org The results indicated that these compounds interact with various amino acid residues on the protein surface. ccij-online.org For instance, derivatives of 2(5H)-furanone have been shown to interact with amino acid residues such as Val418, Ile419, Ala422, Leu532, and Leu559 of the Eag-1 channel. ccij-online.org

While direct molecular docking studies specifically on this compound with a broad range of kinases are not extensively detailed in the provided results, related research on furanone-containing compounds and various kinases provides a basis for potential interactions. For example, some heterocyclic compounds containing a furan (B31954) nucleus have been investigated for their anticancer activity by targeting receptor tyrosine kinases like FLT3. innovareacademics.in Additionally, derivatives of 3-methoxy flavone (B191248) have been studied for their interaction with the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. nih.gov Given that the 2(5H)-furanone scaffold is present in various phytochemicals with anticancer properties, it is plausible that this compound could also interact with the active sites of various kinases. innovareacademics.in

Binding Affinity Predictions

Binding affinity is a measure of the strength of the binding interaction between a single biomolecule (e.g., a protein) and its ligand. It is a critical parameter in drug discovery, with higher binding affinity often correlating with higher potency. Computational methods can predict this affinity, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki).

In a theoretical study of furanone derivatives and the Eag-1 channel, the inhibition constants (Ki) were calculated. ccij-online.org Several furanone derivatives showed lower Ki values compared to known Eag-1 inhibitors like astemizole (B1665302), suggesting they could be potent inhibitors. ccij-online.org For example, a derivative with a 3-acetyl and 4-hydroxy-3-methoxyphenyl substitution exhibited a Ki of 9.8 nM, which was lower than that of astemizole (45.6 nM). vulcanchem.com These predictions suggest that specific substitutions on the furanone ring can significantly enhance binding affinity to the Eag-1 channel. ccij-online.orgvulcanchem.com

The prediction of binding affinity is a complex process that considers various thermodynamic parameters, including the free energy of binding, electrostatic energy, and van der Waals interactions. ccij-online.org Modern computational approaches, such as geometric deep learning, are being developed to provide more accurate and generalizable predictions of protein-ligand binding affinity. arxiv.org These methods leverage 3D structural information to rationally design ligands with improved binding characteristics. arxiv.org

Table 1: Predicted Interaction and Affinity of Furanone Derivatives with Eag-1 Channel

| Compound/Derivative | Interacting Amino Acid Residues (Eag-1) | Predicted Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Furanone Derivative (3-Acetyl, 4-methoxyphenyl) | Not specified | 12.3 nM | vulcanchem.com |

| Furanone Derivative (3-Acetyl, 4-hydroxy-3-methoxy) | Not specified | 9.8 nM | vulcanchem.com |

| Furanone Derivatives (general) | Val418, Ile419, Ala422, Leu532, Leu559, etc. | Lower than astemizole for some derivatives | ccij-online.org |

| Astemizole (Control) | Not specified | 45.6 nM | vulcanchem.com |

This table is generated based on available data for furanone derivatives and may not represent this compound directly.

Investigation of Equilibrium Forms (e.g., ring-chain tautomerism)

Tautomerism is a phenomenon where a single chemical compound tends to exist in two or more interconvertible structures that are different in the formal position of a hydrogen atom and a double bond. For furanones, ring-chain tautomerism is a significant aspect of their chemical behavior.

Specifically for 5-hydroxy-2(5H)-furanones, an equilibrium can exist between the cyclic lactone form and an open-chain aldehyde or ketone form. mdpi.com For instance, 5-Hydroxy-2(5H)-furanone is in chemical equilibrium with its isomer, cis-β-formylacrylic acid. Similarly, 3,4-dihalo-5-hydroxy-2(5H)-furanones can exist in both a cyclic form and an acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid form in solution. mdpi.com The position of this equilibrium can be influenced by factors such as the solvent and the pH. mdpi.com

Theoretical studies on the thermal decomposition of 2(5H)-furanones have shown that isomerization can occur via a ring-opening mechanism to form a ketenoic aldehyde intermediate, which can then re-close to form an isomeric furanone. researchgate.net Photochemical studies have also identified ring-opening as a primary reaction pathway for 2(5H)-furanone, leading to the formation of an isomeric aldehyde-ketene. anadolu.edu.tr This process involves a vulcanchem.comrsc.org-hydrogen atom migration. anadolu.edu.tr

While these studies focus on unsubstituted or differently substituted furanones, they highlight the inherent potential for this compound to exist in equilibrium with an open-chain tautomer. The presence of the methoxy (B1213986) group at the C3 position would influence the electronic properties of the ring and potentially the stability and reactivity of both the cyclic and acyclic forms. Further theoretical and experimental investigations would be necessary to fully characterize the specific ring-chain tautomeric equilibrium of this compound.

Biological Activities and Mechanistic Insights

Cellular Response Mechanisms in Vitro

Research into the in vitro effects of 3-Methoxy-2(5h)-furanone, often in the context of extracts from the plant Narthecium ossifragum, has provided valuable insights into its cellular response mechanisms.

Studies on Cell Line Models (e.g., LLC-PK1, U251, BT4Cn)

The porcine kidney cell line, LLC-PK1, has been a primary model for studying the effects of this compound. nih.govresearchgate.net In addition to LLC-PK1 cells, the glioma cell lines U251 and BT4Cn have been used to compare the compound's effects across different cell types. nih.govresearchgate.net Studies have shown that while synthetic this compound is only mildly toxic, a more purified fraction containing the compound from Narthecium ossifragum exhibits higher toxicity. nih.govresearchgate.net Exposure of monolayer cultures of these cells to extracts containing this compound resulted in a dose-dependent increase in cell death. nih.govresearchgate.net

Effects on Cellular Processes (e.g., DNA synthesis, neutral red uptake, endocytosis)

The compound has been observed to impact fundamental cellular processes. A reduction in 3H-thymidine uptake, indicating an inhibition of DNA synthesis, was noted in LLC-PK1 cells exposed to extracts containing this compound. nih.govresearchgate.net Concurrently, a decrease in neutral red uptake was observed, suggesting reduced endocytosis and lysosomal activity. nih.gov These findings point towards a disruption of essential cellular functions by the compound.

Induction of Programmed Cell Death Pathways (e.g., apoptosis)

There is evidence that this compound can induce programmed cell death, or apoptosis. An increase in apoptotic activity was observed in LLC-PK1 cells with rising concentrations of an extract containing the compound. nih.gov This suggests that the observed cell death is not solely due to necrosis but also involves a controlled, programmed cellular suicide pathway.

Enzyme and Receptor Modulation Studies

The biological activity of furanone derivatives extends to the modulation of specific enzymes.

Inhibition of Specific Enzymes (e.g., Eag-1, COX-1, topoisomerase I)

Derivatives of the 2(5H)-furanone scaffold have been shown to exhibit inhibitory activity against several key enzymes. mdpi.com These include cyclooxygenase-1 (COX-1) and topoisomerase I. mdpi.com The inhibition of these enzymes can have significant physiological effects.

Interactive Data Table: In Vitro Effects of this compound

| Cell Line | Observed Effect | Cellular Process Affected | Reference |

| LLC-PK1 | Dose-dependent cell death | Overall Viability | nih.govresearchgate.net |

| LLC-PK1 | Reduced 3H-thymidine uptake | DNA Synthesis | nih.govresearchgate.net |

| LLC-PK1 | Reduced neutral red uptake | Endocytosis, Lysosomal Function | nih.gov |

| LLC-PK1 | Increased apoptotic activity | Programmed Cell Death | nih.gov |

| LLC-PK1 (Spheroids) | Collapse of spheroids, cessation of fluid transport | Junctional Integrity | nih.gov |

| U251 | Comparative toxicity studies | Overall Viability | nih.govresearchgate.net |

| BT4Cn | Comparative toxicity studies | Overall Viability | nih.govresearchgate.net |

Antimicrobial Activity and Biofilm Inhibition Mechanisms

The 2(5H)-furanone scaffold is a core component of many compounds exhibiting significant antimicrobial and anti-biofilm properties. mdpi.com These molecules can disrupt microbial growth and virulence, often by interfering with cellular communication and the formation of protective biofilms. unipi.it

Derivatives of 2(5H)-furanone have demonstrated varied and often selective antimicrobial activity. Notably, certain synthetic derivatives exhibit highly specific action against Gram-positive bacteria while remaining largely inactive against Gram-negative strains. nih.gov For example, the derivative F105, which incorporates chlorinated 2(5H)-furanone, sulfone, and L-menthol moieties, effectively represses the growth of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, Bacillus subtilis, and Micrococcus luteus at concentrations of 8–16 µg/mL. nih.govdntb.gov.ua In contrast, the growth of Gram-negative bacteria such as Klebsiella pneumoniae, Serratia marcescens, Pseudomonas aeruginosa, and Escherichia coli was unaffected even at concentrations up to 128 µg/mL. nih.gov This selectivity is attributed to differences in cell permeability; a fluorescent analogue of F105 was observed to penetrate and accumulate within Gram-positive cells but not Gram-negative ones. nih.gov

Other studies have confirmed the broad-spectrum potential of different furanone derivatives. Halogenated furanones, for example, have been shown to inhibit various pathogenic bacteria. researchgate.net Specifically, a derivative identified as 3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone displayed an MIC of 8 µg/mL against multiresistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.net

Table 1: Antimicrobial Activity of 2(5H)-Furanone Derivative F105 against Various Bacteria

| Bacterial Species | Gram Stain | Minimal Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Staphylococcus aureus | Positive | 8–16 | nih.gov |

| Staphylococcus epidermidis | Positive | 8–16 | nih.gov |

| Bacillus cereus | Positive | 8–16 | nih.gov |

| Bacillus subtilis | Positive | 8–16 | nih.gov |

| Micrococcus luteus | Positive | 8–16 | nih.gov |

| Klebsiella pneumoniae | Negative | >128 | nih.gov |

| Serratia marcescens | Negative | >128 | nih.gov |

| Pseudomonas aeruginosa | Negative | >128 | nih.gov |

| Escherichia coli | Negative | >128 | nih.gov |

A significant aspect of the biological activity of 2(5H)-furanones is their ability to inhibit the formation of microbial biofilms, which are a major factor in antibiotic resistance. frontiersin.orgacs.org These compounds often target bacterial virulence rather than viability, which may reduce the likelihood of resistance development. acs.org

In Gram-positive bacteria like Staphylococcus and Bacillus species, furanone derivatives also effectively repress biofilm formation. frontiersin.org While the precise molecular targets are not as clearly defined as in Gram-negative bacteria, the mechanism is thought to be QS-independent in some cases, such as in B. subtilis. nih.gov Some γ-alkylidene-γ-lactam derivatives of furanones have shown potent antibiofilm activity against S. aureus, suggesting this class of compounds is promising for developing new antimicrobial agents against clinically relevant Gram-positive pathogens. acs.org However, the effects can be species-specific, as some brominated furanones that inhibit biofilm in S. epidermidis were found to increase extracellular matrix production in S. aureus. frontiersin.org

Activity against Gram-Positive and Gram-Negative Bacteria

Phytochemical Interactions and Ecological Roles

This compound has been identified as a natural product in certain plants, most notably in species of the genus Narthecium. It was isolated from the leaves of Narthecium asiaticum, where it was found in concentrations of 103 µg/g and 160 µg/g dry matter in two separate samples. nih.gov Its presence in this plant has been linked to nephrotoxicity observed in cattle in Japan. nih.gov

Similarly, this compound (3M2F) is a known nephrotoxin found in extracts of Narthecium ossifragum, a plant responsible for toxic renal tubular necrosis in ruminants. nih.govresearchgate.net In vitro studies on porcine kidney cells (LLC-PK1) using extracts from N. ossifragum containing 3M2F resulted in a dose-dependent increase in cell death and apoptosis. nih.gov The extracts also led to reduced DNA synthesis and endocytosis. nih.gov Interestingly, studies comparing the toxicity of synthetic 3M2F to that of purified plant fractions revealed that the synthetic compound was only mildly toxic, whereas the most purified fraction from the plant exhibited the highest toxicity. nih.govresearchgate.net This suggests that while 3M2F is a toxic principle of the plant, other compounds within the extracts may contribute significantly to the observed biological effects. nih.govresearchgate.net

Furanones serve as signaling molecules in complex interactions between different organisms. Their most recognized role is in disrupting bacterial communication through quorum sensing inhibition. dovepress.com This allows organisms that produce furanones, such as the marine red algae Delisea pulchra, to prevent bacterial colonization on their surfaces. dovepress.comucc.ie By interfering with AHL signaling, these compounds can act as broad-spectrum QS inhibitors against various bacterial genera. dovepress.com

Beyond bacteria, furanones play a role in signaling with other organisms. In a study on the nematode-trapping fungus Arthrobotrys oligospora, 2(5H)-furanone was identified as one of several volatile organic compounds produced during its interaction with nematodes. semanticscholar.org In chemotaxis bioassays, 2(5H)-furanone was found to be an attractant for the nematode Caenorhabditis elegans. semanticscholar.org This indicates a sophisticated role for the compound in inter-kingdom signaling, where the fungus may use it to lure its prey. This function as a chemical attractant highlights the diverse ecological roles of furanones beyond antimicrobial activity.

Natural Occurrence and Biosynthetic Pathways

Isolation and Identification from Biological Sources

The compound 3-Methoxy-2(5H)-furanone, a notable furanone derivative, has been identified in specific biological contexts, primarily within the plant kingdom. Its presence is often associated with distinct physiological or toxicological properties of the source organism.

Narthecium ossifragum (Bog Asphodel): The most definitive isolation of this compound (often abbreviated as 3M2F) is from the plant Narthecium ossifragum, commonly known as bog asphodel. nih.govresearchgate.net This perennial herb has been linked to cases of toxic renal tubular necrosis in ruminants such as cattle and sheep. nih.govresearchgate.net Scientific investigations have identified this compound as a principal nephrotoxic component within extracts of this plant. nih.govresearchgate.net Studies using extracts from N. ossifragum have demonstrated dose-dependent toxic effects on renal tubular cells in vitro. nih.govdntb.gov.ua However, some research suggests that while 3M2F is a key toxin, other compounds like steroidal saponins (B1172615) may also contribute significantly to the plant's toxicity, or that a hydroxylated analogue of 3M2F could be the more directly toxic agent. researchgate.netinnovations-report.com

Rubus arcticus and Fragaria spp. (Arctic Bramble and Strawberry): While the user prompt includes Rubus arcticus and Fragaria spp. as sources, the prominent and extensively researched methoxylated furanone in these berries is 2,5-dimethyl-4-methoxy-3(2H)-furanone (also known as DMMF or mesifurane). acs.orgoup.comnih.gov This compound is a structural isomer of this compound and is considered a key aroma compound, contributing a characteristic caramel-like or fruity scent to strawberries and arctic brambles. acs.orgoup.comnih.gov The biosynthesis of 2,5-dimethyl-4-methoxy-3(2H)-furanone from its hydroxylated precursor, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is well-documented in these fruits. oup.comnih.govresearchgate.net The available scientific literature does not provide strong evidence for the natural occurrence of this compound itself in these specific berry species; the key methoxylated furanone identified is consistently its isomer, DMMF.

| Plant Species | Common Name | Compound Identified | Role/Significance |

|---|---|---|---|

| Narthecium ossifragum | Bog Asphodel | This compound | Identified as a primary nephrotoxin. nih.govresearchgate.net |

| Fragaria spp. | Strawberry | 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) | Key aroma and flavor compound. oup.comnih.gov |

| Rubus arcticus | Arctic Bramble | 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) | Significant flavor-impact compound. acs.orgnih.gov |

The biosynthesis of furanones is not limited to plants; various microorganisms are also known to produce these compounds. For instance, the yeast Zygosaccharomyces rouxii is recognized for its ability to produce significant furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF), which are crucial aroma components in fermented foods like soy sauce. nih.govnih.gov While these microbial pathways provide a model for furanone ring formation, the specific production of this compound by microorganisms is not extensively documented in current research. The focus has primarily been on other furanone derivatives that are significant in the food and flavor industry.

Presence in Plants (e.g., Narthecium ossifragum, Rubus arcticus, Fragaria spp.)

Enzymatic Biotransformations Leading to this compound

The formation of this compound in biological systems is believed to occur through specific enzymatic reactions, primarily involving the modification of a pre-existing furanone core structure.

The presence of a methoxy (B1213986) group on the furanone ring strongly suggests an enzymatic methylation step as the final stage of biosynthesis. This reaction typically involves the transfer of a methyl group from a donor molecule, S-adenosyl-L-methionine (SAM), to a hydroxylated precursor.

In the case of this compound, the logical precursor is 3-hydroxy-2(5H)-furanone . While the specific enzyme responsible for this conversion in Narthecium ossifragum has not been isolated, the general mechanism is well-established in related pathways.

An analogous and well-characterized example is the formation of 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) in strawberries. oup.com In this pathway, an O-methyltransferase, specifically Fragaria×ananassa O-methyltransferase (FaOMT), catalyzes the methylation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). oup.comwiley.com This enzyme uses SAM as the methyl donor to convert the hydroxyl group of HDMF into the methoxy group of DMMF. wiley.com The expression of the gene encoding FaOMT increases significantly during fruit ripening, correlating with the production of DMMF. oup.comwiley.com This provides a clear biochemical model for how this compound is likely formed from its hydroxylated counterpart in other organisms.

The carbon skeleton of the furanone ring itself is derived from sugar metabolism. The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a primary candidate for supplying the necessary precursors. acs.orgwikipedia.org The PPP is a fundamental metabolic pathway that runs parallel to glycolysis, generating pentose sugars (5-carbon sugars) and NADPH. wikipedia.org

Research into the biosynthesis of related furanones has proposed several intermediates from the PPP as starting materials. For example, D-xylulose 5-phosphate and D-ribulose-5-phosphate have been suggested as potential precursors for certain furanones in microorganisms. nih.gov In other systems, intermediates from glycolysis, such as D-fructose 1,6-bisphosphate, have been identified as the most effective precursors for the formation of furanones like HDMF in both strawberries and the yeast Zygosaccharomyces rouxii. nih.govacs.orgmdpi.com These sugar phosphates undergo a series of enzymatic and chemical transformations, including dehydration and cyclization, to form the core furanone structure, which is subsequently modified by reactions like methylation.

Methylation Reactions (e.g., from hydroxylated furanones)

Characterization of Biological Pathways Involved in Furanone Formation

The complete biological pathways for furanone formation are complex and involve multiple enzymatic steps that are being actively investigated. Characterization efforts have identified key enzymes and precursor molecules.

Key Precursors : As outlined above, sugar phosphates are the fundamental building blocks. D-fructose 1,6-bisphosphate (from the Embden-Meyerhof-Parnas or EMP pathway) and various pentose phosphates (from the PPP) are the most cited starting points for the furanone skeleton. nih.govwikipedia.orgmdpi.com

Key Enzymes :

O-Methyltransferases (OMTs): These enzymes are crucial for the final step in the biosynthesis of methoxylated furanones. The FaOMT enzyme in strawberries is a prime example, responsible for methylating the hydroxylated furanone precursor to produce the final aroma compound. oup.comwiley.com

Glycolysis and PPP Enzymes: Studies in Zygosaccharomyces rouxii have used transcriptomics to identify genes in the EMP and PPP pathways whose expression is correlated with furanone production. nih.gov For example, the upregulation of genes for enzymes like fructose-bisphosphate aldolase (B8822740) (FBA) and 6-phosphogluconate dehydrogenase (6PGDH) was linked to increased production of furanone precursors. nih.gov

Novel Enzymes: Recent research continues to uncover new mechanisms. For instance, a novel pathway involving a flavin-dependent monooxygenase (FMO) that catalyzes the conversion of an α-pyrone to a furanone has been discovered, indicating that our understanding of furanone biosynthesis is still evolving. acs.org

| Component | Example | Function/Role | Supporting Evidence |

|---|---|---|---|

| Precursor Pathway | Pentose Phosphate Pathway (PPP) | Provides 5-carbon sugar phosphate precursors. | Proposed for furanone formation in microorganisms. nih.govwikipedia.org |

| Precursor Molecule | D-Fructose 1,6-bisphosphate | Identified as an effective precursor for HDMF in strawberries and yeast. | Feeding experiments in Fragaria spp. and Z. rouxii. nih.govacs.org |

| Key Enzyme Class | O-Methyltransferase (OMT) | Catalyzes the final methylation step to form methoxy-furanones. | Characterization of FaOMT in strawberry. oup.comwiley.com |

| Regulatory Enzyme | 6-Phosphogluconate Dehydrogenase (6PGDH) | Its activity in Z. rouxii correlates with the accumulation of furanone precursors from the PPP. | Transcriptomic and enzymatic studies. nih.gov |

| Novel Pathway Enzyme | Flavin-dependent Monooxygenase (FMO) | Catalyzes conversion of α-pyrone to furanone, a newly found pathway. | Enzyme characterization in Sphaerimonospora mesophila. acs.org |

Influence of Environmental Factors on Natural Production

The concentration of secondary metabolites in plants is often influenced by a variety of environmental and abiotic factors. These can include nutrient availability, soil pH, water availability (drought), temperature, and light exposure. mdpi.comnih.gov In response to environmental stress, plants can alter their metabolic pathways, leading to an increased or decreased production of specific compounds as a defense or adaptation mechanism. nih.govfrontiersin.org

However, specific research detailing the direct influence of environmental factors on the production of this compound in Narthecium species is currently limited in the scientific literature. There are no detailed studies or quantitative data tables available that correlate specific environmental conditions—such as changes in temperature, precipitation, or soil nutrient levels—with the concentration of this particular furanone in these plants.

General principles of plant ecophysiology suggest that the production of a toxic secondary metabolite like this compound could vary based on the plant's growing conditions. For example, nutrient deficiencies, such as a lack of phosphate or nitrogen, are known to stimulate the production of other furanone-containing compounds in plants, such as strigolactones. nih.gov It is plausible that similar environmental stressors could modulate the synthesis of this compound in Narthecium ossifragum and Narthecium asiaticum, potentially affecting the toxicity of the plant from one location or season to another. Nevertheless, without direct research and data, this remains a hypothesis requiring further scientific investigation.

Chemical Modifications and Derivative Synthesis for Structure Activity Relationship Sar Studies

Design Principles for Novel 2(5H)-Furanone Analogues

The design of new 2(5H)-furanone analogues is often guided by the goal of enhancing their therapeutic potential while minimizing toxicity. A key principle involves the strategic combination of the furanone scaffold with other pharmacophores to create multi-functional molecules. researchgate.net This approach aims to leverage the known biological activities of different chemical moieties to produce synergistic or novel effects. For instance, the furanone ring is a core skeleton in many natural products with diverse biological activities, making it an attractive starting point for new drug design. epa.hu

Synthesis of Substituted 3-Methoxy-2(5H)-Furanone Derivatives

The synthesis of substituted this compound derivatives is a cornerstone of SAR studies, enabling a systematic investigation of how different functional groups at various positions influence biological activity.

Modifications at C-3, C-4, and C-5 Positions of the Lactone Ring

The C-3, C-4, and C-5 positions of the 2(5H)-furanone ring are common sites for chemical modification. The presence of two labile halogen atoms at the C-3 and C-4 positions in precursor molecules like 3,4-dihalo-5-hydroxy-2(5H)-furanones offers a versatile platform for introducing a wide range of substituents via nucleophilic substitution reactions. mdpi.com

At the C-3 position: Modifications can be achieved through various reactions. For example, the nitrile group at position 3 can be utilized to construct thiazolidine (B150603) and tetrazole rings. epa.hu

At the C-4 position: The C-4 position is also amenable to a variety of substitutions. Methoxy (B1213986) or phenoxy ethers of 3,4-dihalogeno-2-(5H)-furanone can react with arylsulfonyl hydrazines, leading to substitution at the C-4 position. nih.gov Furthermore, tandem Michael addition-elimination reactions can be employed to introduce functional groups.

At the C-5 position: The C-5 position can be functionalized through several synthetic routes. For instance, 5-alkoxy derivatives can be synthesized from 3,4-dichloro-5-hydroxyfuran-2-(5H)-one (mucochloric acid, MCA). nih.gov Additionally, O-acylation of 3,4-dihalo-5-hydroxy-2(5H)-furanones can introduce various moieties at this position. researchgate.net

A notable synthesis of a 3-bromo-5-methoxy-2(5H)-furanone derivative starts from commercially available furfural (B47365). unipi.it The process involves a photo-oxidation to create a 5-hydroxy-2(5H)-furanone, followed by acetalization with methanol. unipi.it Subsequent bromination and dehydrobromination yield the desired product. unipi.it Another approach involves the bromination of 4-methoxy-2(5H)-furanone, which can produce a mixture of brominated compounds, including 3-bromo-4-methoxy-2(5H)-furanone. unipi.it

| Position | Type of Modification | Example of Reagents/Conditions | Resulting Derivative |

| C-3 | Ring construction from nitrile group | Thioglycollic acid, Sodium azide (B81097) | Thiazolidine and tetrazole rings |

| C-4 | Nucleophilic substitution | Arylsulfonyl hydrazines | 4-substituted hydrazone derivatives |

| C-5 | Alkoxylation | Alcohols with mucochloric acid | 5-alkoxy derivatives |

| C-3 & C-5 | Bromination & Methoxylation | NBS, Methanol | 3-Bromo-5-methoxy-2(5H)-furanone |

Fused Ring Systems Derived from Furanones

Furanones serve as valuable precursors for the synthesis of various fused heterocyclic systems. nih.gov These fused rings can significantly alter the molecule's three-dimensional shape and electronic distribution, leading to novel biological activities. For example, furanones can be converted into nitrogen-containing heterocycles such as pyrrolones, pyridazinones, and pyrazoles. nih.gov

One method to create fused systems is through ring-rearrangement metathesis (RRM). beilstein-journals.org This protocol has been successfully used to generate tricyclic systems from bicyclic precursors. beilstein-journals.org Another strategy involves the reaction of 3,4,5-trichloro-2(5H)-furanone with nucleophiles like 2-aminophenol (B121084) or 2-aminothiophenol, resulting in the formation of tricyclic derivatives in high yields. nih.gov The fusion of a heterocyclic ring, such as a pyran-4-one or coumaran-3-one, to the A-ring of estradiol (B170435) has also been explored to study the effects on biological activity. who.int

Structure-Activity Relationships in Biological Contexts (Focus on molecular interactions)

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the development of effective therapeutic agents. This involves examining how modifications to the furanone scaffold affect its interactions with biological targets like receptors and enzymes.

Impact of Substituents on Receptor Binding and Enzyme Inhibition

The nature and position of substituents on the furanone ring play a critical role in determining the molecule's ability to bind to receptors and inhibit enzymes. For instance, in the context of cyclooxygenase (COX) inhibition, fluorine-containing 3,4-diarylfuran-2(5H)-ones have been designed and synthesized. acs.org Studies revealed that compounds with a fluoro-substituent on the C-3 phenyl ring and a methoxy-substituent on the C-4 phenyl ring were potent and selective COX-1 inhibitors. acs.org In contrast, derivatives with a fluoro-substituent on the C-4 phenyl ring were inactive as COX inhibitors. acs.org

In the realm of anticancer agents, new bis-2(5H)-furanone derivatives containing a benzidine (B372746) core have been synthesized. nih.gov One particular compound from this series exhibited significant inhibitory activity against C6 glioma cells, inducing cell cycle arrest at the S-phase. nih.gov Further investigations suggested that DNA might be a potential target for these compounds. nih.gov

Steric and Electronic Effects on Biological Activity

Both steric and electronic factors of the substituents significantly influence the biological activity of 2(5H)-furanone derivatives.

Steric Effects: The size and shape of a substituent can impact how a molecule fits into the active site of an enzyme or the binding pocket of a receptor. For example, the presence of a bulky substituent on a 4-hydroxycyclobutenone can sterically hinder certain reaction pathways, leading to the formation of furanones instead of other carbocyclic systems. thieme-connect.com In a study on the cytotoxicity of 5-alkoxy derivatives of mucochloric acid, it was found that derivatives with a branched alkoxy substituent at the C-5 position showed the highest anticancer properties. nih.gov

Development of Probes and Biological Tools Based on this compound Scaffold

The this compound scaffold has emerged as a structure of interest for the development of specialized chemical probes and biological tools. Its inherent reactivity and defined stereochemistry make it a versatile starting point for creating molecules designed to investigate complex biological systems. The development process often focuses on modifying the core furanone structure to incorporate reporter groups, affinity tags, or reactive functionalities, enabling the study of cellular processes, enzyme activity, and molecular interactions.

The rationale for using the this compound core stems from the broader family of furanones, which are present in numerous natural products and pharmacologically significant compounds. vulcanchem.comresearchgate.net The lactone (a cyclic ester) within the furanone ring is a key functional group that can participate in various chemical transformations, including nucleophilic additions and ring-opening reactions, making it a suitable anchor for probe design. vulcanchem.com

The development of biological tools from this scaffold involves synthesizing derivatives to establish Structure-Activity Relationships (SAR). By systematically altering substituents on the furanone ring, researchers can optimize a compound's potency, selectivity, and suitability for specific applications, such as fluorescent imaging or target identification. For instance, research on related 3,4-diarylfuran-2(5H)-ones has shown that introducing fluorine atoms can create selective inhibitors suitable for developing radiologic imaging agents. bohrium.com This principle of targeted modification is directly applicable to the this compound scaffold.

A primary strategy in probe development is the introduction of functional handles that allow for further chemical modification. An azido (B1232118) group, for example, is a versatile functional group that can be incorporated into the furanone structure. vulcanchem.com This group is particularly useful for "click chemistry," a set of powerful and reliable reactions that allow for the efficient attachment of reporter molecules like fluorophores or biotin (B1667282) tags.

The table below illustrates potential synthetic modifications to the this compound scaffold to generate functional probes.

| Probe Candidate | Modification Strategy | Probe Type | Intended Application |

| Probe A | Introduction of an azide or alkyne group at the C5 position. | Click Chemistry Handle | Attachment of fluorescent dyes (for imaging) or biotin (for affinity purification). |

| Probe B | Attachment of a fluorophore (e.g., coumarin, fluorescein) via a linker to a non-critical position. | Fluorescent Probe | Real-time visualization of probe localization in cells and tissues. |

| Probe C | Incorporation of an electrophilic "warhead" (e.g., an additional Michael acceptor). | Activity-Based Probe (ABP) | Covalent labeling and identification of specific enzyme targets. |

| Probe D | Synthesis of a library of derivatives with diverse substituents at the C4 and C5 positions. | Affinity/SAR Probe | Mapping binding interactions and identifying high-affinity ligands for a biological target. |

One of the most powerful applications of such scaffolds is in the creation of activity-based probes (ABPs). ABPs are designed to form a covalent bond with the active site of a specific enzyme, providing a direct readout of enzymatic activity. nih.gov The electrophilic nature of the furanone's α,β-unsaturated carbonyl system makes it a candidate for reacting with nucleophilic residues in an enzyme's active site. By attaching a reporter tag to the furanone scaffold, researchers can visualize and quantify the activity of target enzymes within complex biological samples.

Fluorescent probes are another critical class of tools derived from furanone scaffolds. For example, the related compound 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) is a well-established fluorogenic reagent that reacts with primary amines to yield highly fluorescent products, enabling the detection of proteins and other biomolecules. semanticscholar.orgmdpi.com This principle can be adapted to the this compound scaffold. By synthesizing derivatives that are themselves fluorescent or can become fluorescent upon binding to a target, it is possible to develop tools for fluorescence microscopy and high-throughput screening assays. researchgate.netmdpi.com

The research findings on related furanone-based probes provide a clear roadmap for the development of tools based on the this compound structure. The table below summarizes key findings from probes developed from analogous furanone scaffolds, highlighting the potential applications.

| Furanone Scaffold | Probe Type | Key Research Finding | Reference |

| 2-Methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) | Fluorogenic Reagent | Reacts with primary amines to form highly fluorescent products, enabling protein detection in electrophoresis and cytochemical staining. semanticscholar.orgmdpi.com | semanticscholar.orgmdpi.com |

| Fluorine-containing 3,4-Diarylfuran-2(5H)-ones | PET Imaging Agent Precursor | Designed as selective COX-1 inhibitors, with fluorinated versions serving as prototypes for imaging agents to detect ovarian cancer. bohrium.com | bohrium.com |

| Azido-substituted Dihydro-2(3H)-furanone | Click Chemistry Intermediate | The presence of an azido group provides a versatile handle for attaching reporter tags for various bio-analytical purposes. vulcanchem.com | vulcanchem.com |

| Brominated 2(5H)-furanones | Quorum Sensing Inhibitors | Derivatives have been shown to block bacterial cell-to-cell communication, including biofilm formation. unipi.it | unipi.it |

Advanced Research Directions and Future Perspectives

Exploration of Undiscovered Synthetic Routes

The synthesis of furanone derivatives is a well-established field, yet the quest for more efficient, sustainable, and novel methodologies continues. researchgate.net Future research is moving beyond traditional chemical syntheses to explore innovative and greener alternatives.

Key areas for future synthetic exploration include:

Enzyme-Catalyzed Skeletal Editing : Recent discoveries have shown that enzymes, such as FAD-dependent monooxygenases, can perform skeletal editing of related heterocyclic compounds like α-pyrones to yield furanones. acs.org This biosynthetic approach presents a novel and environmentally friendly pathway that could be harnessed for the synthesis of 3-Methoxy-2(5H)-furanone and its analogues. acs.org

Solid-Phase Synthesis : A solid-phase approach has been successfully used for creating libraries of substituted 4-amino-5-hydroxy-2(5H)-furanones. scienceasia.org This methodology, where the resin acts as a removable protecting group, could be adapted for high-throughput synthesis of novel 3-methoxy derivatives, accelerating the discovery of new bioactive compounds. scienceasia.org

Novel Catalytic Systems : Research into metal-free strategies and advanced catalytic systems, such as gold(I) chloride complexes for enantioselective synthesis, is paving the way for more controlled and specific furanone production. researchgate.net Future work will likely focus on developing catalysts that can introduce the methoxy (B1213986) group at the 3-position with high regioselectivity and yield.

Flow Chemistry and Microreactors : The application of flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control for furanone synthesis, moving away from traditional batch processing.

Renewable Feedstocks : With growing interest in green chemistry, future synthetic routes will increasingly focus on utilizing renewable starting materials. The synthesis of furanone-based surfactants from furfural (B47365), a biomass-derived platform chemical, exemplifies this trend. rsc.org

Application of Machine Learning and AI in Furanone Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of furanones, from predicting their properties to streamlining their discovery.

| Research Area | AI/ML Application | Key Findings |

| Antimicrobial Activity | Development of predictive algorithms (e.g., Support Vector Machine) to identify small molecules with anti-biofilm properties. | Furanones were identified as a key chemical class with anti-biofilm potential; ML models achieved a Pearson's correlation coefficient of 0.75 in predicting inhibitory activity. nih.gov |

| Therapeutic Prediction | Use of deep neural networks to analyze traditional medicine formulations and predict the therapeutic uses of their constituent compounds. | 2(3H)-Furanone was identified as a potentially significant compound in formulas used for respiratory diseases, with links to anticancer activities. mdpi.com |

| Reaction Simulation | Employment of ML potentials (MLPs) to conduct molecular dynamics simulations of chemical reactions with high accuracy and reduced computational cost. | MLPs enable large-scale simulations to explore complex reaction mechanisms, free energy surfaces, and the role of solvents and catalysts in reactions involving compounds like furanones. tunonlab.com |